![molecular formula C16H15F2N B3042241 2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 537033-80-0](/img/structure/B3042241.png)
2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-Tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds . It has been used in the synthesis of various alkaloids displaying multifarious biological activities .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of C (1)-substituted derivatives of 1,2,3,4-Tetrahydroisoquinoline, since they can act as precursors for various alkaloids . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Scientific Research Applications
- DBMP can be used as a dopant to dope silicone elastomer, facilitating the formation of 3D biocompatible scaffolds. These scaffolds find applications in tissue engineering and regenerative medicine .
- In two-photon polymerization, DBMP is employed for micro-fabricating 3D hydrogels. These hydrogels have potential applications in biomedical research, drug delivery, and tissue engineering .
- THIQ-based compounds, including DBMP analogs, exhibit diverse biological activities against infective pathogens. Researchers have explored their potential as antimicrobial agents .
- Researchers have developed various synthetic strategies to construct the THIQ core scaffold. Understanding these methods and optimizing synthetic routes for DBMP analogs is crucial for drug development .
- Investigating the SAR of DBMP analogs can provide insights into their biological activity. Researchers explore how structural modifications affect potency, selectivity, and pharmacokinetics .
Biocompatible Scaffolds for Tissue Engineering
Micro-Fabrication of 3D Hydrogels
Antimicrobial Properties
Synthetic Strategies and Core Scaffold Construction
Structure-Activity Relationship (SAR) Studies
properties
IUPAC Name |
2-benzyl-4,4-difluoro-1,3-dihydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N/c17-16(18)12-19(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBHPNJYFRAIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(CN1CC3=CC=CC=C3)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184409 | |
Record name | 4,4-Difluoro-1,2,3,4-tetrahydro-2-(phenylmethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
537033-80-0 | |
Record name | 4,4-Difluoro-1,2,3,4-tetrahydro-2-(phenylmethyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537033-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoro-1,2,3,4-tetrahydro-2-(phenylmethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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